molecular formula C22H25N3O2 B8758071 3-(1H-indol-3-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No. B8758071
M. Wt: 363.5 g/mol
InChI Key: RKLJOWZFIWOFMA-UHFFFAOYSA-N
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Patent
US06518273B1

Procedure details

Triethylamine (1.46 mL, 10.5 mmol) was added to a mixture of 1H-indole-3-propanoic acid (1.36 g, 7.2 mmol), 1-(2-methoxyphenyl)piperazine hydrochloride (1.5 g, 6.55 mmol) and 1-hydroxybenzotriazole (1.33g, 7.86 mmol) in tetrahydrofuran (20 mL) and the mixture was stirred at room temperature for 10 min. 1-(3-Dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (1.89 g, 9.8 mmol) was added and the mixture was stirred at room temperature for 2 h. The mixture was poured into water and extracted with ethyl acetate. The combined organic fractions were washed with saturated aqueous sodium carbonate and water, dried (MgSO4), and the solvent was evaporated under reduced pressure . The residue was triturated with hexane to give the title compound as a colorless solid (2.1 g, 88%). 1H NMR (360 MHz, CDCl3) δ8.00 (1H, br s), 7.63 (1H, d, J 7.6 Hz), 7.36 (1H, d, J 8.0 Hz), 7.10-7.00 (2H, m), 6.94-6.80 (3H, m), 3.85 (3H, s), 3.80 (2H, t, J 5.0 Hz), 3.52 (2H, t, J 5.0 Hz), 3.14 (2H, m), 2.95 (2H, t, J 5.0 Hz), and 2.77 (4H, m). m/z (ES+) 364 (M+1).
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([CH2:17][CH2:18][C:19]([OH:21])=O)=[CH:9]1.Cl.[CH3:23][O:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[N:31]1[CH2:36][CH2:35][NH:34][CH2:33][CH2:32]1.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>O1CCCC1.O>[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([CH2:17][CH2:18][C:19]([N:34]2[CH2:33][CH2:32][N:31]([C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=3[O:24][CH3:23])[CH2:36][CH2:35]2)=[O:21])=[CH:9]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.36 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCC(=O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
1.33 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic fractions were washed with saturated aqueous sodium carbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CCC(=O)N1CCN(CC1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.